Larsucosterol

Descripción general

Descripción

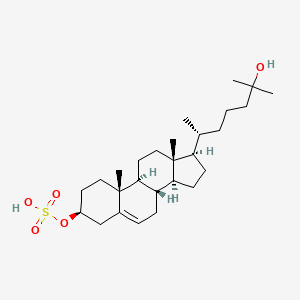

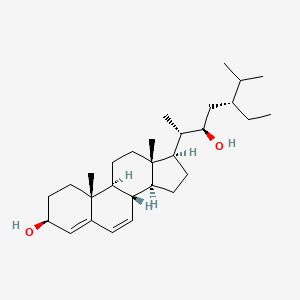

Larsucosterol, también conocido como DUR-928, es un oxiesterol sulfatado endógeno y un potente regulador epigenético. Desempeña un papel importante en el metabolismo lipídico, las respuestas inflamatorias y la supervivencia celular. This compound ha demostrado potencial en el tratamiento de diversas enfermedades hepáticas, incluida la hepatitis asociada al alcohol y la esteatohepatitis asociada a disfunción metabólica .

Aplicaciones Científicas De Investigación

Larsucosterol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la regulación epigenética y el metabolismo lipídico.

Biología: Investigado por su papel en las vías de señalización celular, las respuestas al estrés y la supervivencia celular.

Medicina: Potencial agente terapéutico para el tratamiento de enfermedades hepáticas, incluida la hepatitis asociada al alcohol y la esteatohepatitis asociada a disfunción metabólica.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a la regulación epigenética y el metabolismo lipídico

Mecanismo De Acción

Larsucosterol ejerce sus efectos inhibiendo las ADN metiltransferasas (DNMT1, DNMT3a y DNMT3b), lo que lleva a la modulación de la expresión génica involucrada en las vías de señalización celular asociadas con las respuestas al estrés, la muerte celular y la biosíntesis de lípidos. También actúa como un antagonista del receptor X del hígado, disminuyendo la lipogénesis e inhibiendo la biosíntesis del colesterol al reducir los niveles de ARNm e inhibiendo la activación de la proteína de unión al elemento regulador del esterol 1 (SREBP-1) .

Compuestos Similares:

25-Hidroxicolesterol: Otro derivado del colesterol con propiedades reguladoras del metabolismo lipídico similares.

Sulfatos de Oxiesterol: Una clase de compuestos con funciones reguladoras epigenéticas similares.

Unicidad: this compound es único debido a sus potentes propiedades reguladoras epigenéticas y su capacidad para modular múltiples vías de señalización celular. Su doble función como inhibidor de la ADN metiltransferasa y antagonista del receptor X del hígado lo convierte en un candidato prometedor para aplicaciones terapéuticas en enfermedades hepáticas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Cholesten-3beta-25-diol-3-sulfate plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs) . The compound inhibits the activity of SREBPs, which are key transcription factors involved in lipid biosynthesis . By suppressing SREBP-1/2 activities, 5-Cholesten-3beta-25-diol-3-sulfate decreases the expression of genes responsible for cholesterol and fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . Additionally, it acts as an antagonist to LXRs, further modulating lipid metabolism .

Cellular Effects

5-Cholesten-3beta-25-diol-3-sulfate exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to inhibit cholesterol synthesis and reduce lipid accumulation . This compound also influences cell signaling pathways by modulating the activity of SREBPs and LXRs . In macrophages, 5-Cholesten-3beta-25-diol-3-sulfate decreases lipid levels and inhibits inflammatory responses . Furthermore, it affects gene expression by downregulating the expression of genes involved in lipid biosynthesis and upregulating those associated with lipid degradation .

Molecular Mechanism

The molecular mechanism of 5-Cholesten-3beta-25-diol-3-sulfate involves its interactions with key regulatory proteins and enzymes. It binds to and inhibits the activity of SREBPs, preventing their activation and subsequent translocation to the nucleus . This inhibition leads to a decrease in the expression of genes involved in lipid biosynthesis . Additionally, 5-Cholesten-3beta-25-diol-3-sulfate acts as an LXR antagonist, blocking the activation of LXR target genes . This dual mechanism of action allows the compound to effectively regulate lipid metabolism and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cholesten-3beta-25-diol-3-sulfate have been observed to change over time. The compound exhibits stability in vitro and in vivo, with a half-life of approximately 48 hours in circulation . Long-term studies have shown that 5-Cholesten-3beta-25-diol-3-sulfate can significantly reduce lipid accumulation and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD) . These effects are associated with the sustained inhibition of SREBP signaling and the downregulation of lipid biosynthesis genes .

Dosage Effects in Animal Models

The effects of 5-Cholesten-3beta-25-diol-3-sulfate vary with different dosages in animal models. At lower doses, the compound effectively reduces lipid levels and inflammation without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-Cholesten-3beta-25-diol-3-sulfate is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from cholesterol through the action of sterol 25-hydroxylase and hydroxysteroid sulfotransferase (SULT2B1b) . The compound inhibits the LXRα signaling pathway, leading to a decrease in the expression of lipogenic genes such as SREBP-1c, fatty acid synthase, and acetyl-CoA carboxylase . This inhibition results in reduced lipid biosynthesis and accumulation .

Transport and Distribution

Within cells and tissues, 5-Cholesten-3beta-25-diol-3-sulfate is widely distributed and exhibits a half-life of approximately 48 hours in circulation . It interacts with various transporters and binding proteins that facilitate its transport and distribution . The compound’s localization and accumulation are influenced by its interactions with these proteins, which play a crucial role in its regulatory functions.

Subcellular Localization

5-Cholesten-3beta-25-diol-3-sulfate is primarily localized in the nuclei of hepatocytes and macrophages . Its subcellular localization is essential for its activity, as it interacts with nuclear receptors and transcription factors to regulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function in lipid metabolism and inflammatory responses .

Métodos De Preparación

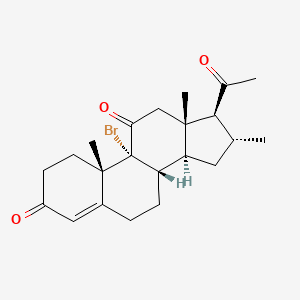

Rutas Sintéticas y Condiciones de Reacción: Larsucosterol se sintetiza a través de una serie de reacciones químicas que involucran derivados del colesterol. Los pasos clave incluyen la sulfatación del 25-hidroxicolesterol para producir 25-hidroxicolest-5-en-3.beta.-il sulfato de hidrógeno .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de solventes, catalizadores y condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

Tipos de Reacciones: Larsucosterol se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.

Reducción: Reducción de dobles enlaces o grupos carbonilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Condiciones que involucran nucleófilos o electrófilos, dependiendo de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos de this compound, que pueden utilizarse aún más en investigación y aplicaciones terapéuticas .

Comparación Con Compuestos Similares

25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884905-07-1 | |

| Record name | Larsucosterol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

ANone:

- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

ANone: The biosynthesis of 25HC3S occurs in a two-step process:

- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]

- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.

- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []

- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

ANone:

- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]

- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)